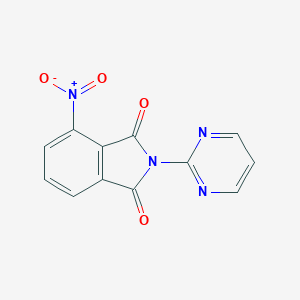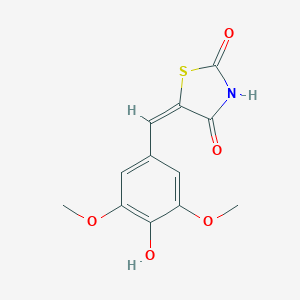
5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities, including antidiabetic, anti-inflammatory, and anticancer properties . This particular compound features a benzylidene group substituted with methoxy and hydroxy groups, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of thiazolidine-2,4-dione with 3,5-dimethoxy-4-hydroxybenzaldehyde. A common method is the Knoevenagel condensation, which is carried out in the presence of a base such as piperidine or pyridine . The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as using water as a solvent or employing microwave-assisted synthesis, can be adopted to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce benzyl derivatives .
Scientific Research Applications
5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antioxidant and antimicrobial agent.
Medicine: It has been investigated for its antidiabetic and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets. For instance, it can act as a partial activator of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a role in glucose and lipid metabolism . Additionally, the compound can inhibit enzymes like alpha-amylase and alpha-glucosidase, which are involved in carbohydrate digestion .
Comparison with Similar Compounds
Similar Compounds
5-(2-Bromo-5-methoxybenzylidene)thiazolidine-2,4-dione: Known for its genotoxic and cytotoxic properties.
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione: Exhibits inhibitory effects on mitochondrial respiration.
5-(3-Hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione: Similar in structure but with different biological activities.
Uniqueness
5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methoxy and hydroxy groups can enhance its antioxidant properties and its ability to interact with various biological targets .
Properties
Molecular Formula |
C12H11NO5S |
|---|---|
Molecular Weight |
281.29g/mol |
IUPAC Name |
(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H11NO5S/c1-17-7-3-6(4-8(18-2)10(7)14)5-9-11(15)13-12(16)19-9/h3-5,14H,1-2H3,(H,13,15,16)/b9-5+ |
InChI Key |
ZCHBFHCAGSBARE-WEVVVXLNSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)NC(=O)S2 |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/2\C(=O)NC(=O)S2 |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Nitrophenyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B413271.png)
![N-(5-(4-methoxyphenyl)-3-[6-(5-(4-methoxyphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl)hexyl]-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B413272.png)
![O-{6-[(3,4-dimethylanilino)carbonyl]-2-naphthyl} 4-methyl-1-piperidinecarbothioate](/img/structure/B413273.png)
![4,8-Dimethoxyfuro[2,3-b]quinolin-7-yl 3,4,5-trimethoxybenzoate](/img/structure/B413275.png)
![4-{2-[(2-Methyl-2-phenylcyclopropyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B413280.png)
![5-(3,4-dimethoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[b]phenanthridin-4(1H)-one](/img/structure/B413281.png)
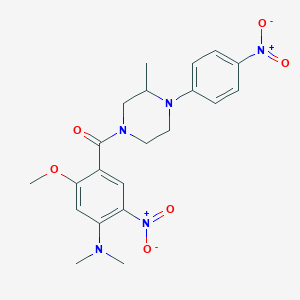
![N-{1-[(allylamino)carbonyl]-2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]vinyl}-2,4-dichlorobenzamide](/img/structure/B413285.png)
![2-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B413287.png)
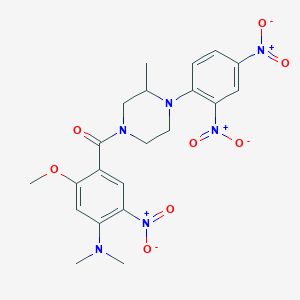
![2-[2-(4-chlorophenyl)vinyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B413291.png)
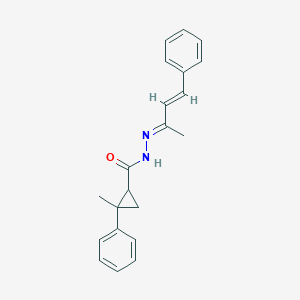
![N-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-N-(6-methylpyridin-2-yl)amine](/img/structure/B413295.png)
